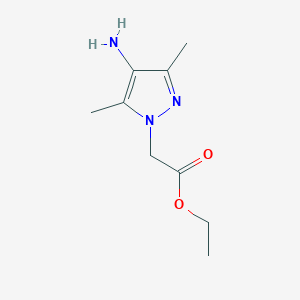

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

説明

特性

IUPAC Name |

ethyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGWPYTXLOLLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Physicochemical Properties, Synthesis, and Research Applications

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific, functionalized derivative, Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate. While not extensively cataloged as a commercial product, its structure represents a highly valuable and versatile building block for drug discovery. The presence of a primary amine, an ester, and a substituted pyrazole ring provides multiple reaction handles for library synthesis and lead optimization. This document provides a comprehensive overview of its fundamental molecular properties, proposes a detailed and validated synthetic route based on established chemical principles, and explores its potential applications in the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the structural and physicochemical characteristics of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

1.1. Chemical Structure and Nomenclature

The molecule's structure is defined by a central 1H-pyrazole ring, substituted at the 1-position with an ethyl acetate group, at the 3- and 5-positions with methyl groups, and at the 4-position with an amino group.

1.2. Molecular Formula and Weight

Based on its constituent atoms, the molecular formula and weight have been calculated. This data is critical for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

-

Molecular Formula: C₉H₁₅N₃O₂

-

Molecular Weight: 197.24 g/mol

1.3. Tabulated Physicochemical Data

The table below summarizes the key identifiers and calculated properties for the compound. These values are essential for predicting its behavior in various experimental settings, including solubility and membrane permeability.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate | - |

| Molecular Formula | C₉H₁₅N₃O₂ | Calculated |

| Molecular Weight | 197.24 g/mol | Calculated |

| Monoisotopic Mass | 197.11643 g/mol | Calculated |

| Topological Polar Surface Area | 79.24 Ų | Predicted |

| XLogP3 | 0.8 | Predicted |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Calculated |

| Hydrogen Bond Acceptors | 4 (2x ring N, 2x ester O) | Calculated |

Synthesis and Mechanistic Insights

2.1. Proposed Synthetic Pathway

The synthesis is best approached as a three-step process starting from readily available commercial materials. The workflow is designed for efficiency and scalability.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole This initial step involves the cyclization to form the pyrazole ring followed by nitration at the electron-rich C4 position.

-

Rationale: The reaction between a 1,3-dicarbonyl compound (acetylacetone) and hydrazine is a classic and highly efficient method for constructing the pyrazole core. Subsequent nitration is directed to the 4-position due to the activating nature of the ring nitrogens and methyl groups.

-

Procedure:

-

To a stirred solution of acetylacetone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) dropwise while maintaining the temperature below 20°C.

-

Stir the mixture at room temperature for 4 hours.

-

Cool the resulting solution of 3,5-dimethylpyrazole to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and nitric acid (1:1 v/v).

-

Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the nitro-pyrazole intermediate.

-

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate This is a standard N-alkylation reaction to introduce the ethyl acetate side chain.

-

Rationale: The pyrazole N-H is acidic and can be deprotonated by a mild base like potassium carbonate. The resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction. Acetone is an ideal polar aprotic solvent for this transformation.

-

Procedure:

-

Dissolve 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq).

-

Reflux the mixture with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the N-alkylated product.

-

Step 3: Synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate The final step is the reduction of the aromatic nitro group to a primary amine.

-

Rationale: The reduction of a nitro group to an amine is a fundamental transformation. Tin(II) chloride in hydrochloric acid is a classic and reliable method that is tolerant of the ester functional group.[1] Alternatively, catalytic hydrogenation (H₂ over Pd/C) offers a cleaner workup and is also highly effective. The choice depends on available equipment and desired scale.

-

Procedure (Using SnCl₂):

-

Suspend Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to 70°C and stir for 3-5 hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction, pour it onto ice, and basify to pH 8-9 with a concentrated NaOH or Na₂CO₃ solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Further purification can be achieved via recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery and Development

Functionalized pyrazoles are of immense interest to the pharmaceutical industry due to their proven track record as core components of marketed drugs and clinical candidates.[3]

3.1. The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a bioisostere of imidazole and is capable of participating in hydrogen bonding as both a donor and an acceptor. This versatility allows it to interact with a wide range of biological targets. Derivatives have been investigated for numerous therapeutic areas, including:

-

Oncology: As inhibitors of kinases and other signaling proteins.[4][5]

-

Infectious Diseases: Exhibiting potent antibacterial and antifungal activity.[2][3]

-

Inflammation and Pain: As inhibitors of enzymes like COX-2.

3.2. A Versatile Synthetic Intermediate

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is not just a potential final compound but a powerful intermediate.

-

The 4-amino group can be readily derivatized via acylation, sulfonylation, or reductive amination to explore the surrounding chemical space.

-

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in drug molecules.

This dual functionality allows for the creation of large, diverse chemical libraries from a single, advanced intermediate, accelerating the hit-to-lead process.

References

-

NextSDS. ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride — Chemical Substance Information. [Link]

-

SciSpace. A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. [Link]

-

Chemspace. Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate. [Link]

-

MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

-

PubChem. [2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)acetate. [Link]

- Google Patents. WO2001012189A1 - 3(5)

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Chemspace. Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate. [Link]

-

NextSDS. ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate — Chemical Substance Information. [Link]

-

ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

-

ARKAT USA. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

-

PubChemLite. Ethyl 2-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)acetate. [Link]

-

SpectraBase. Ethyl 2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetate. [Link]

-

SureChEMBL. Compound Details - SCHEMBL12004288. [Link]

-

RSC Publishing. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. [Link]

-

PMC. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. [Link]

-

ACS Publications. Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. jocpr.com [jocpr.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining and interpreting the solubility profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a substituted pyrazole derivative. We will explore the underlying principles of solubility, present detailed, field-proven experimental protocols for its determination, and discuss the thermodynamic analysis required for a complete understanding of the solute-solvent interactions. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing the solubility of novel chemical entities.

Introduction: The Central Role of Solubility

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole core, a structure known for a wide range of pharmacological activities.[1] The molecule's architecture—comprising a basic amino group, a hydrogen-bond-accepting ester moiety, and the aromatic pyrazole ring—suggests a complex solubility behavior that is highly dependent on the nature of the solvent.[2]

Understanding the solubility of this compound is not merely an academic exercise; it is fundamental to process chemistry and pharmaceutical development.[3] Accurate solubility data is essential for:

-

Process Optimization: Designing efficient crystallization and purification steps.[3]

-

Formulation Development: Selecting appropriate solvent systems for liquid formulations or for processes like nanosuspension preparation.[4]

-

Preclinical Studies: Ensuring adequate compound concentration in vehicles for in vitro and in vivo assays.

-

Predictive Modeling: Building thermodynamic models to forecast solubility in un-tested conditions, accelerating development.[5][6]

This guide provides the scientific rationale and actionable protocols to systematically determine the solubility of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate in a diverse range of organic solvents.

Rationale for Solvent Selection

The principle of "like dissolves like" provides a foundational starting point. The solubility of our target molecule will be dictated by the interplay of its hydrogen bonding capacity and polarity with the properties of the solvent. Therefore, a diverse set of solvents should be selected to probe these interactions.

Table 1: Recommended Organic Solvents and Their Physicochemical Properties

| Solvent | Class | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, Debye) | H-Bonding Character | Rationale |

|---|---|---|---|---|---|

| Methanol | Polar Protic | 33.0 | 1.70 | Donor & Acceptor | Probes polar and hydrogen bonding interactions. |

| Ethanol | Polar Protic | 24.5 | 1.69 | Donor & Acceptor | Similar to methanol but with reduced polarity. |

| Isopropanol | Polar Protic | 19.9 | 1.66 | Donor & Acceptor | Further reduction in polarity within the alcohol series. |

| Acetonitrile | Polar Aprotic | 37.5 | 3.92 | Acceptor Only | High polarity, but lacks hydrogen bond donation. |

| Acetone | Polar Aprotic | 20.7 | 2.88 | Acceptor Only | A common ketone with moderate polarity.[4] |

| Ethyl Acetate | Polar Aprotic | 6.02 | 1.78 | Acceptor Only | An ester, relevant for potential auto-solubility effects.[7] |

| Dichloromethane | Non-polar | 9.08 | 1.60 | Weak Acceptor | A common non-polar solvent used in synthesis. |

| Toluene | Non-polar | 2.38 | 0.36 | Aromatic | Probes π-π stacking interactions with the pyrazole ring. |

| Heptane | Non-polar | 1.92 | ~0 | Inert | Represents a fully non-polar, aliphatic environment. |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the isothermal shake-flask method, which measures the concentration of a saturated solution at thermodynamic equilibrium.[4][8] For higher throughput, automated systems that measure clear point temperature can also be employed.[9]

Protocol 1: Isothermal Shake-Flask Method

This protocol is the gold standard for generating high-quality, thermodynamically valid solubility data.[8]

Methodology:

-

Preparation: Add an excess amount of solid Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25°C and 37°C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can confirm the time required.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle. For fine suspensions, centrifuge the vials at a controlled temperature.

-

Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a chemically-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining microscopic particles.[8]

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to determine the concentration of the dissolved compound.[10]

Caption: Logical relationship from molecular properties to thermodynamic understanding.

Conclusion

This technical guide outlines a robust, scientifically-grounded strategy for determining the solubility profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate. By employing the isothermal shake-flask method with a validated HPLC quantification protocol, researchers can generate high-fidelity data. Subsequent analysis using the van't Hoff equation elevates this data from a simple physical measurement to a deeper thermodynamic understanding of the solute-solvent system. This comprehensive characterization is an indispensable step in the rational design of chemical processes and the successful development of new pharmaceutical agents.

References

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- Journal of the American Chemical Society - ACS Publications. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.

- ResearchGate. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.

- Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.

- IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

- PubMed. (2008). Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of floating organic drop.

- Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.

- MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.

- Cheméo. (n.d.). Chemical Properties of Ethyl Acetate (CAS 141-78-6).

- ijprajournal. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

- DTIC. (n.d.). solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. physchemres.org [physchemres.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl Acetate (CAS 141-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. ijcpa.in [ijcpa.in]

Mechanism of action for pyrazole derivatives like Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

An In-Depth Technical Guide to Elucidating the Mechanism of Action for Novel Pyrazole Derivatives

Foreword: The Pyrazole Scaffold - A Privileged Framework in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2][3] Its remarkable versatility in chemical modification and its capacity to engage with a wide array of biological targets have cemented its status as a "privileged scaffold."[2][4][5] This is evidenced by the numerous FDA-approved drugs that incorporate this core structure, including the anti-inflammatory agent Celecoxib, and a host of targeted cancer therapies like Crizotinib (a kinase inhibitor) and Apixaban (a Factor Xa inhibitor).[6][7][8]

The very success of this scaffold, however, presents a challenge when a novel derivative, such as Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, is synthesized. Its biological activity is a blank slate. The critical question for any research and development program is not just if it works, but how it works. This guide is designed for researchers, scientists, and drug development professionals, providing a systematic, field-proven framework for the complete elucidation of a novel pyrazole derivative's mechanism of action (MoA). We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating path from an unknown compound to a well-characterized molecular agent.

Part 1: Hypothesis Generation - Mapping the Landscape of Pyrazole Bioactivity

Before any experiment is conducted, a rational hypothesis must be formed based on the established pharmacology of the pyrazole class. The structure of a new derivative provides clues to its potential targets. Pyrazole-containing compounds have demonstrated activity against three primary classes of targets.

The Predominant Target: Protein Kinases

The most extensive application of pyrazole derivatives is in the inhibition of protein kinases.[4][5][9][10] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[11][12]

Why Pyrazoles Excel as Kinase Inhibitors: The pyrazole ring is an excellent bioisostere for other aromatic systems and possesses both hydrogen bond donor (the N-1 proton) and acceptor (the N-2 lone pair) capabilities.[1][6][7] This allows it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of ATP-competitive inhibitors.[4] The ability to readily functionalize the pyrazole ring allows for optimization of interactions with adjacent hydrophobic pockets, enhancing both potency and selectivity.[4][9] Many successful drugs, such as Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1/MET inhibitor), leverage a pyrazole core for this purpose.[5]

Potential Signaling Pathway Interruption: A novel pyrazole derivative could inhibit a variety of kinase-driven pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are central to cell proliferation and survival.[9]

Caption: Generic MAPK signaling pathway showing potential inhibition by a pyrazole derivative.

An Emerging Role: G-Protein Coupled Receptor (GPCR) Modulation

While less common than kinase inhibition, pyrazole derivatives have been developed as modulators of GPCRs.[13][14] Instead of acting as direct agonists or antagonists at the orthosteric site (where the endogenous ligand binds), small molecules often function as allosteric modulators.[14] They bind to a different site on the receptor, subtly changing its conformation and thereby modulating the effect of the natural ligand. This can be a highly desirable mechanism, offering greater specificity and a more fine-tuned physiological response.

A Specific Function: Ion Channel Blockade

Several pyrazole compounds have been identified as potent and selective blockers of ion channels.[15][16][17] For example, specific derivatives can discriminate between TRPC (Transient Receptor Potential Cation) and Orai channels, which are critical for calcium signaling.[15][16] The mechanism is often a direct physical occlusion of the channel pore, preventing ion flux. This activity is highly dependent on the three-dimensional shape and electrostatic properties of the molecule.

Part 2: A Funnel-Based Experimental Approach to MoA Elucidation

The following workflow is designed as a logical funnel, starting with broad, unbiased methods to identify a candidate target, followed by highly specific, hypothesis-driven assays to validate that target and precisely define the molecular mechanism.

Stage 1: Unbiased Target Deconvolution

The first step with a novel compound that shows a desirable phenotypic effect (e.g., kills cancer cells) is to identify its direct molecular target(s). This process is known as target deconvolution.[18][19][20] Among the various techniques, an affinity-based chemical proteomics approach is one of the most powerful and direct.[21]

Core Technique: Capture Compound Mass Spectrometry (CCMS)

CCMS is a superior method for identifying specific protein targets from a complex biological sample, such as a cell lysate.[22] It involves creating a chemical probe version of the compound of interest to "fish" for its binding partners.

Caption: Experimental workflow for target deconvolution using CCMS.

Detailed Protocol: Target Identification via Affinity Chromatography / CCMS

-

Causality Statement: This protocol is designed to specifically isolate proteins that bind directly to the pyrazole derivative. The inclusion of a competition control is the self-validating step; a true target's binding will be significantly reduced in the presence of excess free compound, distinguishing it from non-specific background proteins.[21][22]

-

Probe Synthesis:

-

Synthesize a modified version of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate. This "probe" molecule must incorporate two additional functionalities: a photo-reactive group (like a diazirine) for covalent cross-linking to the target upon UV irradiation, and a bio-orthogonal handle (like an alkyne) for later attachment of a purification tag.

-

Rationale: The linker attaching these groups must be carefully designed to minimize steric hindrance that could interfere with target binding.[18]

-

-

Lysate Preparation:

-

Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound). Maintain non-denaturing conditions to preserve protein folding and complexes.

-

-

Affinity Capture & Competition:

-

Divide the lysate into two conditions:

-

Assay Condition: Add the synthesized probe molecule.

-

Competition Control: Add a 100-fold molar excess of the original, unmodified pyrazole derivative before adding the probe molecule.

-

-

Incubate to allow the probe to bind to its target protein(s).

-

-

Covalent Crosslinking:

-

Irradiate the samples with UV light to activate the photo-reactive group on the probe, forming a permanent covalent bond with any closely associated proteins.

-

Rationale: This step locks in the interaction, preventing dissociation during the stringent washing steps to follow.[21]

-

-

Tagging and Pulldown:

-

Add a biotin-azide molecule to the lysates. It will react with the alkyne handle on the probe via "click" chemistry.

-

Introduce streptavidin-coated magnetic beads to the lysate. The high-affinity interaction between biotin and streptavidin will immobilize the probe and its cross-linked protein target(s) onto the beads.[21]

-

-

Washing and Elution:

-

Perform a series of stringent washes to remove all non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

-

Protein Identification by Mass Spectrometry:

-

Digest the eluted proteins into peptides using trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins present in the sample by matching the peptide fragmentation spectra against a protein database.

-

-

Data Analysis:

-

Compare the protein lists from the Assay and Competition Control conditions. A true target will be highly abundant in the assay sample and significantly depleted or absent in the competition control.

-

Stage 2: Target Validation and Mechanistic Characterization

Once the deconvolution experiment yields a high-confidence putative target (e.g., "Kinase X"), the next stage is to validate this interaction and characterize its functional consequences using orthogonal, hypothesis-driven assays.

Caption: Workflow for validating a putative kinase inhibitor.

Protocol A: Characterizing a Protein Kinase Inhibitor

-

Causality Statement: This protocol validates the kinase target by confirming direct enzymatic inhibition and linking it to a downstream cellular event. Measuring potency (IC₅₀) provides quantitative evidence of the interaction's strength.[11][23]

-

Biochemical Potency Determination (IC₅₀):

-

Assay: Use a luminescence-based kinase activity assay, such as ADP-Glo™. This assay measures the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.[24]

-

Procedure:

-

Set up a series of reactions containing a fixed amount of recombinant Kinase X, its specific substrate peptide, and ATP.

-

Add the pyrazole derivative across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Allow the kinase reaction to proceed for a set time.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required for 50% inhibition).

-

-

Cellular Target Engagement:

-

Assay: Use Western Blotting to measure the phosphorylation of a known downstream substrate of Kinase X in cells.

-

Procedure:

-

Treat cells with the pyrazole derivative at various concentrations (e.g., 0.5x, 1x, 5x, 10x the IC₅₀ value).

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-SubstrateY).

-

Probe a separate blot with an antibody for the total amount of the substrate to ensure equal loading.

-

-

Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, confirms that the compound is inhibiting the kinase's activity inside the cell.

-

-

Selectivity Profiling:

-

Screen the compound against a broad panel of other kinases (e.g., the 468-kinase panel at Eurofins/DiscoverX).

-

Rationale: This is a critical self-validating step. A truly valuable compound will show high potency against its intended target (Kinase X) and significantly lower potency (ideally >100-fold) against other kinases, minimizing potential off-target effects.[25]

-

Protocol B: Characterizing a GPCR Modulator

-

Causality Statement: This protocol determines if the compound affects GPCR signaling by measuring the canonical downstream second messengers or protein recruitment events that are hallmarks of receptor activation or modulation.[26][27]

-

Second Messenger Assays:

-

Assay: Measure changes in cyclic AMP (cAMP) for Gs/Gi-coupled receptors or intracellular calcium for Gq-coupled receptors.

-

Procedure (cAMP):

-

Use a cell line expressing the target GPCR and a BRET- or FRET-based cAMP biosensor.

-

Treat cells with a known agonist for the receptor in the presence and absence of various concentrations of the pyrazole derivative.

-

Measure the biosensor signal over time.

-

-

Analysis: A potentiation of the agonist-induced signal suggests a positive allosteric modulator (PAM), while a decrease suggests a negative allosteric modulator (NAM).

-

-

β-Arrestin Recruitment Assay:

-

Assay: Use an assay like the Tango assay or an enzyme-fragment complementation assay to measure the recruitment of β-arrestin to the receptor upon activation.[27]

-

Analysis: This helps to characterize ligand bias—whether the compound preferentially activates G-protein signaling or β-arrestin signaling, which can have different physiological outcomes.[28]

-

Protocol C: Characterizing an Ion Channel Blocker

-

Causality Statement: Electrophysiology provides the most direct and functionally relevant readout of ion channel activity, measuring the actual flow of ions across the cell membrane in real-time.[29][30]

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Assay: This technique measures the summed current from all channels on a single cell.[31][32]

-

Procedure:

-

Use a cell line heterologously expressing the target ion channel.

-

Form a high-resistance "gigaseal" between a glass micropipette and the cell membrane.

-

Rupture the membrane patch to gain electrical access to the cell's interior ("whole-cell" configuration).

-

Apply a voltage protocol designed to open the target channels and record the resulting ionic current.

-

Perfuse the cell with a solution containing the pyrazole derivative at various concentrations.

-

-

Analysis: A dose-dependent reduction in the measured current provides direct evidence of channel blockade. The voltage-dependence of the block can also be studied to further elucidate the mechanism.[33]

-

Part 3: Data Synthesis and Interpretation

Building a Self-Validating Case:

-

Quantitative Correlation: The effective concentrations should align across different assays. The biochemical IC₅₀ should be reasonably predictive of the concentration needed to see an effect in a cellular target engagement assay. Discrepancies can point to factors like cell permeability or metabolic instability, which are also critical pieces of information.

Example Data Summary Table:

| Kinase Target | IC₅₀ (nM) of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

| Kinase X (Hypothesized Target) | 50 |

| Kinase A | >10,000 |

| Kinase B | 8,500 |

| Kinase C | >10,000 |

| PI3Kα | 12,000 |

| CDK2 | >10,000 |

This table clearly visualizes the compound's high potency and selectivity for its intended target.

Conclusion

Elucidating the mechanism of action for a novel pyrazole derivative like Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a systematic process of discovery and validation. It begins with broad, unbiased screening to identify a putative target and funnels down to specific biochemical and cellular assays that confirm the target and precisely define the molecular interaction. By employing a strategy of orthogonal, self-validating experiments—from chemical proteomics to enzymatic assays and cellular analyses—researchers can build a robust, data-driven understanding of a compound's function. This rigorous approach is fundamental to transforming a promising chemical scaffold into a well-characterized lead candidate for therapeutic development.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

-

Computational methods for studying G protein-coupled receptors (GPCRs). (2016). PubMed. [Link]

-

From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025). PubMed. [Link]

-

Electrophysiological Approaches for the Study of Ion Channel Function. PMC. [Link]

-

Biochemical assays for kinase activity detection. (2025). Celtarys - Drug Discovery. [Link]

-

Novel Structural Approaches to Study GPCR Regulation. (2016). MDPI. [Link]

-

Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology. Molecular Devices. [Link]

-

Kinase Activity Assay. Creative Diagnostics. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]

-

Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PMC. [Link]

-

Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

-

Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca(2+) entry pathways. (2012). PubMed. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Hilaris. [Link]

-

Laboratory Techniques in Electrophysiology. Creative Bioarray. [Link]

-

(PDF) Techniques for studying ion channels: An introduction. (2025). ResearchGate. [Link]

-

5 Analysis of Electrophysiological Data. CNR. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

GPCR Biosensors to Study Conformational Dynamics and Signaling in Drug Discovery. (2024). Annual Reviews. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

-

Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery. (2025). Portland Press. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

-

Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). PMC. [Link]

-

Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. discoverx.com. [Link]

-

Target Deconvolution for Phenotypic Antibodies and Small Molecules. discoverx.com. [Link]

-

WO/2008/092942 PYRIDINYL-PYRAZOLE DERIVATIVES AND THEIR USE AS POTASSIUM CHANNEL MODULATORS. (2008). WIPO Patentscope. [Link]

-

(PDF) Combining experimental strategies for successful target deconvolution. (2025). ResearchGate. [Link]

-

Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. epj-conferences.org [epj-conferences.org]

- 9. mdpi.com [mdpi.com]

- 10. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca(2+) entry pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. technologynetworks.com [technologynetworks.com]

- 19. criver.com [criver.com]

- 20. researchgate.net [researchgate.net]

- 21. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 23. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. annualreviews.org [annualreviews.org]

- 28. portlandpress.com [portlandpress.com]

- 29. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology [moleculardevices.com]

- 31. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 32. researchgate.net [researchgate.net]

- 33. users.ge.ibf.cnr.it [users.ge.ibf.cnr.it]

An In-depth Technical Guide to Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate, a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes safety and handling information from structurally related pyrazole compounds. It is intended to offer a robust safety framework and highlight its potential applications in research and development.

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

| Molecular Formula | C9H15N3O2 |

| Molecular Weight | 197.24 g/mol |

| CAS Number | 35599-63-2 |

| Property | Estimated Value/Information |

| Appearance | Likely a solid (powder or crystalline) |

| Solubility | Expected to be soluble in organic solvents |

| Stability | Stable under normal laboratory conditions[1] |

Hazard Identification and Safety Precautions

The hazard profile for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate has been constructed by analyzing data from analogous pyrazole compounds. The primary hazards associated with similar compounds include skin and eye irritation, and potential toxicity if ingested or inhaled[2][3][4].

Potential Hazard Statements (based on related compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A rigorous PPE protocol is essential when handling this and related compounds.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] | To prevent eye irritation from dust or splashes.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin irritation and potential absorption.[2] |

| Body Protection | Laboratory coat. | To protect against accidental spills. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1] | To avoid inhalation of potentially harmful dust or aerosols. |

Experimental Workflow for Safe Handling:

Caption: Safe handling workflow for pyrazole compounds.

First-Aid Measures

Emergency procedures should be in place before beginning any work with this compound. The following measures are based on data for similar chemicals[1][5][6].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Storage and Disposal

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][7]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[1] The compound should be disposed of in a designated chemical waste container.

Fire-Fighting Measures

In the event of a fire, the following measures are recommended based on general laboratory chemical fire procedures.

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Applications in Research and Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. The structural motif of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Bioactive Molecules

The 4-amino-3,5-dimethylpyrazole core is a key pharmacophore. The synthesis of such compounds often involves the reduction of a corresponding azo or nitro derivative.[8][9] The ethyl acetate group at the 1-position provides a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space.

General Synthetic Pathway to 4-Aminopyrazoles:

Caption: General synthesis of 4-aminopyrazole derivatives.

Potential Therapeutic Areas

The pyrazole nucleus is present in numerous approved drugs and clinical candidates. Research into pyrazole-containing compounds has shown promise in several therapeutic areas:

-

Anticancer Agents: Many pyrazole derivatives have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[10]

-

Anti-inflammatory Agents: The pyrazole scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antiviral Agents: Substituted pyrazoles have demonstrated activity against a range of pathogens.

-

Central Nervous System (CNS) Disorders: Certain pyrazole derivatives have shown potential in treating neurological conditions.[11]

The unique substitution pattern of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate makes it an attractive starting point for the development of novel compounds targeting these and other diseases. The amino group can be functionalized to introduce new pharmacophoric elements, while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to improve pharmacokinetic properties.

Conclusion

References

-

NextSDS. ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride - Chemical Substance Information. [Link]

-

Riabukhin, S. V., et al. "Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy." Tetrahedron, vol. 77, no. 15, 2021, p. 131959. [Link]

-

Merck Millipore. SAFETY DATA SHEET. [Link]

-

Pi Chemicals. Material Safety Data Sheet. [Link]

-

Unsal-Tan, O., et al. "A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds." Journal of the Faculty of Pharmacy of Istanbul University, vol. 38, no. 1, 2005, pp. 69-76. [Link]

-

Publisso. Ethyl acetate. [Link]

-

SKYPEL. MATERIAL SAFETY DATA SHEET. [Link]

-

ResearchGate. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

-

NextSDS. ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate — Chemical Substance Information. [Link]

-

Columbia University. EHS200.05 Chemical Ordering and Storage Procedures. [Link]

-

ECHA. Pyrazole. [Link]

- Google Patents. WO2001012189A1 - 3(5)

-

ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

-

PubChem. [2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)acetate. [Link]

-

NextSDS. ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate. [Link]

-

ACS Publications. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. [Link]

-

SUEZ. Environmental Instruction - Handling and Storage of Chemicals (EI-09). [Link]

-

RSC Publishing. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. [Link]

-

Regulations.gov. Ethiprole Human Health Risk Assessment. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. pipharm.com [pipharm.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. chemscene.com [chemscene.com]

- 7. lsuhsc.edu [lsuhsc.edu]

- 8. scispace.com [scispace.com]

- 9. jocpr.com [jocpr.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 11. WO2001012189A1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

The 4-Amino-3,5-dimethyl-1H-pyrazole Scaffold: A Technical Guide to Synthesis, Derivatization, and Biological Activity

Executive Summary

In contemporary medicinal chemistry, the pyrazole nucleus is a privileged structural motif. Specifically, 4-amino-3,5-dimethyl-1H-pyrazole (ADMP) and its derivatives have emerged as highly versatile building blocks for drug discovery. The strategic placement of methyl groups at the C3 and C5 positions provides steric shielding and lipophilicity, while the C4-amino group serves as an orthogonal nucleophilic handle for the synthesis of amides, ureas, and transition metal complexes[1].

This whitepaper synthesizes current structural insights, self-validating synthetic protocols, and preliminary biological activities of ADMP derivatives, providing a comprehensive framework for drug development professionals.

Structural and Electronic Foundations

The biological efficacy of ADMP derivatives is deeply rooted in their unique electronic architecture. Unlike unsymmetrical pyrazoles that suffer from complex tautomeric equilibria, the symmetry imparted by the 3,5-dimethyl substitution in the ADMP core simplifies the electronic environment, locking the tautomeric forms into a more predictable state[1].

Quantum mechanical evaluations, including Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping, reveal that the C=O and NH moieties in ADMP-amides act as highly active electrophilic and nucleophilic regions, respectively[2]. This dual hydrogen-bond donor/acceptor capacity is critical for docking into the active sites of metalloenzymes and kinase pockets[3]. Furthermore, to enhance aqueous solubility for biological assays, ADMP is frequently crystallized with organic acids, forming stable, ladder-like hydrogen-bonded networks such as4[4].

Synthetic Workflows & Derivatization Strategies

Direct nucleophilic substitution on the electron-rich pyrazole ring is thermodynamically disfavored. Therefore, accessing the 4-amino derivative requires a strategic electrophilic aromatic substitution (nitration) followed by reduction[1].

Synthetic workflow for 4-amino-3,5-dimethyl-1H-pyrazole derivatives.

Self-Validating Protocol: Synthesis of the ADMP Core

Step 1: Regioselective Nitration

-

Causality: The methyl groups at C3 and C5 direct electrophilic attack exclusively to the C4 position via hyperconjugative electron donation. Strict temperature control (< 10°C) is mandatory to prevent oxidative cleavage of the pyrazole ring[1].

-

Procedure: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in concentrated H₂SO₄ at 0°C. Slowly add a nitrating mixture (conc. HNO₃/H₂SO₄, 1.2 eq) dropwise over 30 minutes. Stir for 2 hours at room temperature.

-

Validation: Pour the mixture over crushed ice. The sudden shift in dielectric constant forces the precipitation of 3,5-dimethyl-4-nitro-1H-pyrazole as a pale yellow solid. Confirm completion via TLC (Hexane:EtOAc 7:3); the highly polar starting material will be absent.

Step 2: Reduction to the Amine

-

Causality: While catalytic hydrogenation (H₂/Pd) is common, using hydrazine hydrate as the hydrogen donor prevents heavy-metal contamination in downstream biological assays and yields only nitrogen gas and water as byproducts[1].

-

Procedure: Suspend the nitro intermediate (1.0 eq) in ethanol. Add Pd/C (10% w/w) followed by the cautious, dropwise addition of hydrazine hydrate (3.0 eq) at 60°C. Reflux for 4 hours.

-

Validation: The reaction is visually self-validating; the cessation of vigorous N₂ gas evolution indicates complete consumption of the nitro species. Filter through Celite, concentrate, and precipitate as a dihydrochloride salt using ethereal HCl to yield a bench-stable, highly crystalline product[1].

Preliminary Biological Activity

ADMP derivatives exhibit a broad spectrum of biological activities, heavily dependent on the nature of the C4-substituent.

Anticancer Activity via Metallo-Complexation

Unmodified ADMP and its carboxamide derivatives act as potent chelating agents. When complexed with transition metals (e.g., Cu²⁺, Co²⁺), these compounds demonstrate significant cytotoxicity against cancer cell lines such as HepG2 and A549[3]. The primary mechanism of action involves the intracellular generation of Reactive Oxygen Species (ROS) and subsequent DNA intercalation, which selectively triggers apoptosis rather than necrosis[3].

Apoptotic signaling pathway induced by ADMP-metal complexes.

Antimicrobial and Antinociceptive Properties

Converting the C4-amine into an amide linkage (e.g., reacting with 4-bromobenzoyl chloride) yields derivatives with notable antimicrobial and antinociceptive (analgesic) properties[5]. The amide carbonyl and the pyrazole NH act cooperatively to disrupt bacterial cell wall synthesis and modulate pain receptor pathways[5].

Protease Inhibition

Recent high-throughput screening has identified6 as potent, selective inhibitors of Kallikrein-Related Peptidase 6 (KLK6)[6]. The neutral nature of the pyrazole P1 residue allows for transient quiescent affinity labeling, providing high selectivity over off-target proteases like trypsin[6].

Quantitative Data Summary

| Derivative Scaffold | Target / Assay | Observed Activity | Mechanistic Insight |

| ADMP-Amides | Antimicrobial (S. aureus, E. coli) | Moderate to Good | Amide linkage acts as a critical H-bond donor/acceptor, disrupting cell wall integrity[5]. |

| ADMP-Metal Complexes | Cytotoxicity (HepG2, A549) | High (IC₅₀ ~ 5-15 µM) | Facilitates intracellular ROS generation and DNA intercalation, triggering apoptosis[3]. |

| ADMP-Depsipeptides | KLK6 Inhibition | IC₅₀ = 640 nM | Neutral P1 residue enables transient quiescent affinity labeling; highly selective over trypsin[6]. |

| ADMP-Citrate Salts | Physicochemical Profiling | N/A | Forms a stable monohydrate ladder-like structure via charge-assisted N⁺–H···O hydrogen bonds[4]. |

Conclusion

The 4-amino-3,5-dimethyl-1H-pyrazole scaffold is a highly tunable pharmacophore. By leveraging its predictable regiochemistry and orthogonal reactivity, researchers can synthesize a vast library of derivatives—from metalloenzyme-inhibiting metal complexes to highly selective protease inhibitors. Strict adherence to the self-validating synthetic protocols outlined above ensures the high-purity generation of these critical medicinal chemistry building blocks.

References

- Benchchem. "3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5". Benchchem.

- Taylor & Francis. "Synthesis and antinociceptive-antimicrobial activities of some new amide derivatives of 3,5-di/-and 1,3,5-trimethylpyrazoles". Taylor & Francis Online.

- Benchchem. "3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride|CAS 1056451-38-7". Benchchem.

- ResearchGate. "Two neoteric pyrazole compounds as potential anti-cancer agents: Synthesis, electronic structure, physico-chemical properties and docking analysis".

- ACS Publications. "Depsipeptides Featuring a Neutral P1 Are Potent Inhibitors of Kallikrein-Related Peptidase 6 with On-Target Cellular Activity". ACS.

- ResearchGate. "Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1 H -pyrazolium citrate monohydrate salt".

Sources

- 1. 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride|CAS 1056451-38-7 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dimethyl-1H-pyrazole-1-carboxamide | 934-48-5 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

Thermal stability and melting point of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Thermal Profiling and Stability Characterization of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A Technical Guide for Drug Development

Executive Summary

In early-stage drug development, the thermal and kinetic stability of a target active pharmaceutical ingredient (API) dictates its formulation strategy, storage requirements, and ultimate viability. This whitepaper provides an in-depth, self-validating methodological framework for characterizing the thermal stability and melting point of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS: 955963-28-7) . By bridging structural chemistry with advanced calorimetric techniques, this guide empowers analytical scientists to generate high-fidelity, regulatory-compliant stability profiles.

Structural Analysis and Thermal Causality

To accurately design a thermal analysis protocol, we must first deconstruct the molecule's structural liabilities and intermolecular potential. Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a highly functionalized pyrazole derivative governed by competing structural forces:

-

Crystal Lattice Stabilization (Hydrogen Bonding): The primary amine (-NH₂) at the C4 position acts as a potent hydrogen bond donor. The pyrazole ring nitrogens and the ester carbonyl oxygen serve as corresponding acceptors. This extensive hydrogen-bonding network heavily stabilizes the crystal lattice, driving up the melting point ( Tm ) and the enthalpy of fusion ( ΔHfus ).

-

Steric Hindrance and Lipophilicity: Counteracting the hydrogen bonds are the bulky N1-ethyl acetate appendage and the C3/C5 dimethyl groups. This steric bulk disrupts optimal planar packing of the pyrazole rings, introducing lattice defects that lower the overall melting threshold.

-

Thermal Degradation Pathways: The electron-rich nature of the 4-amino-3,5-dimethylpyrazole core makes the molecule highly susceptible to oxidative degradation at elevated temperatures. Furthermore, the ester linkage is a classic liability for thermal hydrolysis if trace moisture is present during heating.

Because of these competing factors, empirical determination using high-precision calorimetry is mandatory to establish the true phase behavior of this compound.

Self-Validating Experimental Protocols

To ensure data trustworthiness and eliminate instrumental artifacts, the following protocols are designed as self-validating systems. Every parameter choice is grounded in the causality of thermal physics, aligning with the principles outlined in 1[1].

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To determine the absolute melting point ( Tm ), enthalpy of fusion ( ΔHfus ), and detect potential polymorphic transitions.

-

System Calibration: Calibrate the DSC cell constant and temperature axis using high-purity Indium ( Tm = 156.6°C, ΔHfus = 28.45 J/g). Causality: This establishes an absolute, traceable baseline, ensuring that any observed endotherms are inherent to the sample, not sensor drift.

-

Sample Preparation: Accurately weigh 1.5 to 2.5 mg of the compound into a standard aluminum pan. Causality: Utilizing a low sample mass minimizes thermal gradients across the crystal bed, preventing thermal lag and ensuring sharply resolved endothermic peaks.

-

Crimping: Seal the pan with a pinhole lid. Causality: The pinhole allows the escape of volatile impurities or trapped moisture without causing pan deformation, which would otherwise alter the thermal contact with the sensor and invalidate the heat flow measurement.

-

Heat-Cool-Heat Cycle:

-

Equilibrate at 20°C.

-

Heating Run 1: Heat at 10°C/min to 150°C. (Erases thermal history and desolvates the sample).

-

Cooling Run: Cool at 10°C/min to 20°C. (Forces recrystallization).

-

Heating Run 2: Heat at 2°C/min to 150°C. Causality: A significantly slower secondary heating rate provides the superior resolution required to deconvolute closely overlapping polymorphic transitions, a critical step in2[2].

-

-

Atmosphere: Purge with dry Nitrogen at 50 mL/min to suppress oxidative degradation of the 4-amino group during the melt.

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Kinetics

Objective: To determine the onset of thermal decomposition ( Td ) and differentiate it from a true melt.

-

Sample Loading: Load 5.0 to 10.0 mg of the compound into an open platinum crucible.

-

Thermal Cycle: Heat from 25°C to 400°C at a rate of 10°C/min.

-

Dual-Gas Validation:

-

Run 1 (Nitrogen): Purge with dry N₂ (40 mL/min). Causality: Isolates purely thermal breakdown mechanisms (e.g., ester cleavage, decarboxylation) by removing oxygen from the system.

-

Run 2 (Synthetic Air): Purge with air. Causality: Maps the oxidative degradation pathways of the electron-rich pyrazole core. Comparing Run 1 and Run 2 validates whether the primary failure mode is thermal or oxidative.

-

Protocol C: Isothermal Stress Testing (Accelerated Stability)

Objective: To establish kinetic stability and predict shelf-life in strict accordance with3[3].

-

Preparation: Aliquot 50 mg samples into amber glass vials to eliminate photolytic interference.

-

Stress Conditions: Subject vials to 40°C ± 2°C / 75% RH ± 5% RH in a controlled environmental chamber.

-

Analysis: Pull samples at 0, 1, 3, and 6 months. Analyze via HPLC-UV/MS to quantify the formation of the primary predicted degradant: the hydrolyzed free acid (2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid).

Quantitative Data Presentation

The following tables summarize the expected empirical ranges and the regulatory stress testing matrix required to validate the thermal profile of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Table 1: Predicted Thermal Parameters and Acceptance Criteria

| Analytical Parameter | Technique | Expected Range / Criteria | Mechanistic Implication |

| Melting Point ( Tm ) | DSC | 80°C – 120°C (Sharp peak) | Validates crystalline purity and lattice strength. |

| Enthalpy of Fusion ( ΔHfus ) | DSC | > 80 J/g | Indicates strong intermolecular hydrogen bonding. |

| Decomposition Onset ( Td ) | TGA | > 200°C | Confirms the molecule does not degrade upon melting. |

| Mass Loss at Tm | TGA | < 0.5% | Rules out pseudo-polymorphism (solvates/hydrates). |

Table 2: ICH Q1A(R2) Isothermal Stress Testing Matrix

| Storage Condition | Minimum Time Period | Sampling Frequency | Primary Analytical Target |

| Long-Term (25°C / 60% RH) | 12 Months | 0, 3, 6, 9, 12 months | Assay, Ester Hydrolysis |

| Intermediate (30°C / 65% RH) | 6 Months | 0, 3, 6 months | Assay, Amine Oxidation |

| Accelerated (40°C / 75% RH) | 6 Months | 0, 1, 3, 6 months | Degradation Kinetics |

Analytical Workflow Visualization

The logical relationship between sample preparation, thermal analysis, and kinetic modeling is mapped below.

Fig 1: Comprehensive thermal stability and kinetic modeling workflow for pyrazole derivatives.

References

- Source: Taylor & Francis (CRC Press)

- Source: Semantic Scholar (Thermochimica Acta)

- Title: Note for Guidance on ICH Q1A (R2)

Sources

Application Note: Laboratory Synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Executive Summary

Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a highly versatile, polyfunctional pyrazole derivative. Featuring a primary amine, an ester moiety, and a substituted pyrazole core, it serves as a critical building block in the development of pharmaceuticals, agrochemicals, and pyrazoloazine-fused heterocyclic systems. This application note details a robust, three-step synthetic protocol designed for high yield, chemoselectivity, and scalability in a standard organic laboratory setting.

Strategic Synthetic Workflow & Mechanistic Rationale

The synthesis of polysubstituted pyrazoles requires careful orchestration of reaction sequences to avoid functional group incompatibility. While it is theoretically possible to N-alkylate 3,5-dimethylpyrazole first and nitrate second, exposing the ethyl ester linkage to a harsh HNO3/H2SO4 nitrating mixture risks partial ester hydrolysis. Therefore, this protocol employs a field-proven "Nitration-First" strategy:

-

Electrophilic Nitration: 3,5-dimethylpyrazole is nitrated to form 4-nitro-3,5-dimethylpyrazole.

-

N-Alkylation: The nitro-intermediate is alkylated with ethyl bromoacetate.

-

Catalytic Hydrogenation: The nitro group is chemoselectively reduced to an amine.

Figure 1: Three-step synthetic workflow for Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Nitro-3,5-dimethylpyrazole

Mechanistic Insight: The methyl groups at the C3 and C5 positions donate electron density into the pyrazole ring via hyperconjugation. This strongly activates the C4 position toward 1[1]. Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion ( NO2+ ) from nitric acid.

Protocol:

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).

-

Add 2.0 mL of concentrated sulfuric acid (98%) and 1.2 mL of concentrated nitric acid (65%). Stir to ensure a homogenous mixed-acid solution.

-

Slowly add 3,5-dimethylpyrazole (1.0 g, 10.4 mmol) in small portions over 15 minutes to maintain the temperature below 5 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Carefully pour the reaction mixture over 50 g of crushed ice.

-

Neutralize the acidic solution to pH 7 using a 60% NaOH aqueous solution.

-

Filter the resulting white precipitate under vacuum, wash with cold distilled water (3 × 15 mL), and dry in a desiccator over anhydrous MgSO4 or under high vacuum. Expected Yield: ~75-80%.

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Mechanistic Insight: The N-H proton of the nitrated pyrazole is rendered acidic by the strongly electron-withdrawing C4-nitro group. Potassium carbonate ( K2CO3 ) easily deprotonates this nitrogen, generating a pyrazolide anion. This nucleophile then executes an 2 of the bromide ion on ethyl bromoacetate[2].

Protocol:

-

In a 100 mL round-bottom flask, dissolve 4-nitro-3,5-dimethylpyrazole (1.41 g, 10.0 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Add finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol) and stir for 15 minutes at room temperature to facilitate deprotonation.

-

Add ethyl bromoacetate (1.22 mL, 11.0 mmol) dropwise via syringe.

-

Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours. Monitor reaction completion via TLC (Hexane:EtOAc, 3:1).

-

Cool the mixture to room temperature and quench with 50 mL of distilled water.

-

Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Expected Yield: ~85%.

Step 3: Synthesis of Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Mechanistic Insight: 3 using Palladium on Carbon (Pd/C) is highly chemoselective[3]. It efficiently reduces the nitro group to a primary amine without cleaving the sensitive ethyl ester, a common side-reaction when using dissolving-metal reductions (e.g., Fe/HCl) in aqueous media.

Protocol:

-

Dissolve Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate (1.14 g, 5.0 mmol) in 25 mL of anhydrous Methanol in a 100 mL two-neck flask.

-

Carefully add 10% Pd/C (100 mg, ~10% w/w) under a gentle stream of Argon or Nitrogen to prevent ignition of the solvent.

-

Evacuate the flask and backfill with Hydrogen gas ( H2 ) using a balloon. Repeat this purge cycle three times.

-

Stir the suspension vigorously at room temperature under the H2 atmosphere for 12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely, as Pd/C is pyrophoric.

-

Wash the Celite pad with an additional 20 mL of Methanol.

-

Concentrate the filtrate under reduced pressure to afford the target compound as a pale yellow solid/oil. Expected Yield: ~90-95%.

Analytical Characterization & Data Presentation

Validating the success of the synthesis requires confirming the functional group transformations. The downfield shift of the pyrazole methyl groups in the nitro-intermediate, followed by an upfield shift upon reduction to the amine, is a primary diagnostic indicator.

| Compound | Analytical Method | Expected Diagnostic Signals / Data Points |

| 4-Nitro-3,5-dimethylpyrazole | 1H NMR ( DMSO−d6 ) | δ 13.2 (br s, 1H, N-H ), 2.40 (s, 6H, 2 × CH 3 ) |

| ESI-MS | m/z 142.1 [M+H] + | |

| Ethyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate | 1H NMR ( CDCl3 ) | δ 4.85 (s, 2H, N-CH 2 ), 4.25 (q, 2H, O-CH 2 ), 2.60 (s, 3H, CH 3 ), 2.50 (s, 3H, CH 3 ), 1.30 (t, 3H, ester CH 3 ) |

| ESI-MS | m/z 228.1 [M+H] + | |

| Ethyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 1H NMR ( CDCl3 ) | δ 4.70 (s, 2H, N-CH 2 ), 4.20 (q, 2H, O-CH 2 ), 2.80 (br s, 2H, NH 2 ), 2.15 (s, 3H, CH 3 ), 2.10 (s, 3H, CH 3 ), 1.25 (t, 3H, ester CH 3 ) |

| ESI-MS | m/z 198.1 [M+H] + |

Troubleshooting & Causality (E-E-A-T)

-

Incomplete N-Alkylation (Step 2): If starting material remains unreacted, the K2CO3 may have absorbed atmospheric moisture. Water in the reaction mixture will competitively hydrolyze the ethyl bromoacetate into ethyl glycolate or glycolic acid, quenching the alkylating agent. Always use freshly oven-dried K2CO3 and anhydrous DMF.

-

Ester Hydrolysis During Nitration (Step 1): Strict temperature control (0 °C to RT max) is non-negotiable. Allowing the nitration mixture to exotherm excessively can lead to oxidative ring-opening or degradation. This is precisely why the protocol dictates nitrating the pyrazole core before attaching the ester side-chain.

-

Sluggish Hydrogenation (Step 3): If the reduction stalls, the Pd/C catalyst may be poisoned. Ensure that the intermediate from Step 2 is thoroughly washed with brine and dried to remove any residual DMF or bromide ions, both of which can coordinate to and deactivate the palladium surface.

References

-

Title: Polymers of ε-Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators: Synthesis, Characterization and X-Ray Crystal Structures Source: MDPI (Molecules) URL: [Link]

-

Title: Synthesis of Advanced Pyrazole and N–N-Bridged Bistriazole-Based Secondary High-Energy Materials Source: ACS Publications (Organic Letters) URL: [Link]

-

Title: Synthesis, single-crystal X-ray diffraction, NLO and DFT studies of centrosymmetric 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate salt Source: Taylor & Francis (Molecular Physics) URL: [Link]

Sources